Cyclocarbamide B

Description

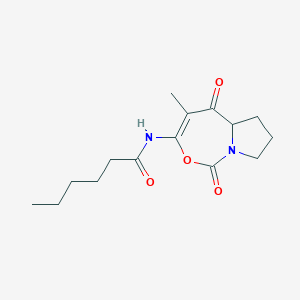

Structure

2D Structure

3D Structure

Properties

CAS No. |

102719-90-4 |

|---|---|

Molecular Formula |

C15H22N2O4 |

Molecular Weight |

294.35 g/mol |

IUPAC Name |

N-(4-methyl-1,5-dioxo-5a,6,7,8-tetrahydropyrrolo[1,2-c][1,3]oxazepin-3-yl)hexanamide |

InChI |

InChI=1S/C15H22N2O4/c1-3-4-5-8-12(18)16-14-10(2)13(19)11-7-6-9-17(11)15(20)21-14/h11H,3-9H2,1-2H3,(H,16,18) |

InChI Key |

HYEVDZKGOGYNFE-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)NC1=C(C(=O)C2CCCN2C(=O)O1)C |

Canonical SMILES |

CCCCCC(=O)NC1=C(C(=O)C2CCCN2C(=O)O1)C |

Origin of Product |

United States |

Biosynthetic Pathways and Mechanism

Elucidation of Biosynthetic Route in Producer Organisms

The biosynthetic route to Cyclocarbamide B, while not fully elucidated in isolation, is strongly suggested to follow a pathway similar to other bacterial pyrrolizidine (B1209537) alkaloids (PAs) and related carbamates. These pathways typically involve the assembly of precursor molecules and subsequent modifications catalyzed by specific enzymes. This compound was initially isolated from Streptoverticillium sp. nih.govacs.orgnih.gov.

Key enzymatic transformations in the biosynthesis of this compound are inferred from studies on related bicyclic natural products. A central transformation involves the formation of the bicyclic ring system and the introduction of the carbamate (B1207046) moiety. This process is understood to require the action of nonribosomal peptide synthetases (NRPSs) and Baeyer-Villiger monooxygenases (BVMOs) nih.govacs.orgrsc.orgresearchgate.netnih.govresearchgate.netrsc.org.

Nonribosomal peptide synthetases (NRPSs) play a crucial role in initiating the biosynthesis of cyclocarbamides and related bacterial alkaloids. These large, modular enzyme complexes are responsible for the assembly of peptide or peptide-like chains from a variety of amino acids and other carboxylic acids, independent of the ribosome mdpi.comfrontiersin.org. In the context of bacterial PAs and related structures, bimodular NRPS enzymes are involved in the formation of bicyclic [5+6] indolizidine intermediates nih.govresearchgate.netnih.govresearchgate.netrsc.org. It is proposed that a similar NRPS-mediated process forms a core structure that is subsequently modified to yield the [5+7] system of this compound. NRPS genes are typically organized in gene clusters in the producer organisms mdpi.com.

A critical step in the biosynthesis of bicyclic carbamates, including the scaffold found in this compound, is catalyzed by Baeyer-Villiger monooxygenases (BVMOs). These enzymes are known to selectively insert an oxygen atom adjacent to a carbonyl group, leading to the formation of esters or lactones rsc.orgnih.govrsc.org. In the proposed pathway for cyclocarbamides and related compounds, BVMOs catalyze a ring expansion of the bicyclic [5+6] indolizidine intermediates, transforming them into [5+7] 1,3-oxazepine carbamate intermediates nih.govrsc.orgresearchgate.netnih.govresearchgate.netrsc.org. The BVMO enzyme LgnC, involved in the biosynthesis of legonmycins (which feature a [5+7] carbamate ring system), serves as a well-characterized example of this type of enzymatic activity in related pathways rsc.orgresearchgate.netnih.govrsc.org.

Based on studies of related bacterial alkaloids, the biosynthesis of this compound is likely to involve bicyclic intermediates. The initial action of NRPS enzymes is thought to generate a [5+6] indolizidine core structure nih.govresearchgate.netnih.govresearchgate.netrsc.org. This indolizidine intermediate then undergoes a BVMO-catalyzed ring expansion to form a [5+7] 1,3-oxazepine carbamate intermediate nih.govrsc.orgresearchgate.netnih.govresearchgate.netrsc.org. While specific intermediates for this compound are not extensively detailed in the available literature, the core precursors for cyclocarbamides A and B have been speculated to be (S)-5-methyl-proline and dehydroalanine, derived from serine nih.gov. Pathways for related compounds like brabantamide A also involve a [5+7] carbamate intermediate derived from an indolizinone precursor via BVMO activity, suggesting a common biosynthetic logic for this structural class acs.orgnih.govresearchgate.net. Branching points in such pathways can occur after the formation of common intermediates, leading to structural diversity among related natural products depending on the action of downstream tailoring enzymes.

Baeyer-Villiger Monooxygenase (BVMO)-Catalyzed Ring Expansion

Genetic and Genomic Approaches to Biosynthesis

Genetic and genomic studies have been instrumental in understanding the biosynthesis of natural products, including cyclocarbamides and related compounds. These approaches involve the identification and characterization of the gene clusters encoding the necessary biosynthetic enzymes.

Genomic Scanning and Bioinformatic Analysis for Analogous Pathways

Genomic scanning and bioinformatic analysis are powerful tools for identifying potential biosynthetic gene clusters (BGCs) responsible for the production of natural products like this compound. These approaches involve searching genomic databases for genes encoding enzymes typically involved in the biosynthesis of known classes of compounds, such as NRPSs, polyketide synthases (PKSs), and tailoring enzymes like monooxygenases, cytochrome P450s, and prenyltransferases nih.govnih.govbiorxiv.orgfrontiersin.org.

Bioinformatics analysis of bacterial genomes has revealed that BGCs potentially responsible for the production of pyrrolizidine alkaloid (PA)-like metabolites, which include carbamate-containing structures, are widely distributed nih.gov. However, many strains containing these BGCs are not publicly available, which hinders a full assessment of the chemical diversity of these metabolites nih.gov.

Genomic scanning strategies, such as PCR-based methods targeting conserved gene motifs, can be used to screen bacterial collections for the presence of specific biosynthetic genes. For instance, degenerate primers designed based on conserved amino acid sequences of LgnC-like monooxygenases have been used to identify potential PA-producing Streptomyces strains nih.gov. This approach led to the identification of a Streptomyces sp. isolate producing a [5 + 7] heterobicyclic carbamate alkaloid nih.gov.

Bioinformatic analysis tools and databases are essential for analyzing genomic data, predicting gene function, and identifying BGCs nih.govoncotarget.commdpi.com. Tools like antiSMASH are commonly used to identify and annotate BGCs in genome sequences core.ac.uk. Analysis of BGCs can provide insights into the potential structure and biosynthetic pathway of the encoded natural products nih.gov.

Interactive Table 1: Examples of Bioinformatic Tools and Databases for Biosynthetic Pathway Analysis

| Tool/Database | Application |

| antiSMASH | Identification and annotation of BGCs |

| NCBI Databases | Gene and protein sequence information, BLAST |

| KEGG Pathway Database | Metabolic pathways and associated enzymes genome.jp |

| MEME | Identification of conserved protein motifs nih.gov |

Biosynthesis via Engineered Microbial Hosts

Engineered microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, are increasingly used for the heterologous expression and production of natural products, including alkaloids biorxiv.orgfrontiersin.orgnih.gov. These hosts offer advantages such as rapid growth, genetic tractability, and well-established fermentation processes frontiersin.orgnih.gov.

Strategies for biosynthesis via engineered microbial hosts involve introducing the BGCs or relevant pathway genes into the host organism and optimizing the host's metabolism to enhance product yield biorxiv.orgnih.gov.

Heterologous expression involves transferring genes from a native producer organism into a different host organism to achieve production of the target compound nih.govplos.orgfrontiersin.org. For complex natural products like this compound, this often requires expressing multiple genes encoding the biosynthetic enzymes and potentially regulatory elements biorxiv.orgnih.gov.

Challenges in heterologous expression of BGCs include the size of the gene clusters, the need for specific post-translational modifications, and the compatibility of the native pathway enzymes with the host's cellular environment nih.gov. Strategies to overcome these challenges include optimizing gene codon usage, using strong and inducible promoters for gene expression control, and co-expressing necessary accessory proteins like phosphopantetheinyl transferases (PPTases) which are essential for activating NRPS and PKS enzymes nih.govnih.gov.

Successful heterologous expression of other complex natural products, such as cryptomaldamide and brevianamides, in hosts like Anabaena and E. coli demonstrates the feasibility of this approach for alkaloid biosynthesis biorxiv.orgnih.gov.

Metabolic pathway engineering aims to modify the host organism's metabolic network to increase the production of the target compound lbl.govfrontiersin.orgbiorxiv.orgnih.gov. This can involve several strategies:

Increasing Precursor Supply: Modifying central carbon metabolism to enhance the availability of the building blocks required by the biosynthetic pathway frontiersin.orgnih.gov.

Removing Competing Pathways: Deleting or downregulating genes involved in pathways that divert precursors away from the target product frontiersin.orgfrontiersin.org.

Overexpressing Rate-Limiting Enzymes: Increasing the expression levels of enzymes that catalyze slow steps in the biosynthetic pathway frontiersin.orgfrontiersin.org.

Detoxifying Inhibitory Intermediates: Modifying the pathway or host to prevent the accumulation of toxic molecules .

Metabolic engineering strategies have been successfully applied to improve the production of various compounds in microbial hosts frontiersin.orglbl.govfrontiersin.org. For example, engineering E. coli for brevianamide (B1173143) production involved assembling a pathway with enzymes from different organisms and optimizing precursor supply biorxiv.org.

Biosynthetic pathways often involve redox reactions that require cofactors like NADH or NADPH frontiersin.orgnih.govsciepublish.comnih.govnih.gov. Maintaining an appropriate balance of these cofactors is crucial for optimal pathway flux and product yield frontiersin.orgnih.govnih.gov. Strategies for redox cofactor balancing include:

Overexpressing Enzymes that Regenerate Cofactors: Increasing the levels of enzymes like glucose-6-phosphate dehydrogenase that produce NADPH .

Modifying Central Metabolism: Rerouting metabolic flux to pathways that generate the required cofactors frontiersin.orgnih.gov.

Introducing Transhydrogenases: Expressing enzymes that interconvert NADH and NADPH nih.gov.

Toxic intermediates can accumulate during biosynthesis, inhibiting enzyme activity or harming the host cell . Strategies for mitigating toxic intermediates include:

Modular Control of Pathway Enzymes: Using inducible promoters to regulate the expression of enzymes, preventing the build-up of intermediates .

Identifying and Removing Transporters: Engineering the host to export toxic intermediates nih.gov.

Introducing Detoxification Enzymes: Expressing enzymes that convert toxic intermediates into less harmful compounds.

For example, in the context of cyclocarbamide biosynthesis or related pathways involving cytochrome P450 enzymes, modular control of these enzymes via inducible promoters can help prevent the accumulation of reactive species .

Interactive Table 2: Metabolic Engineering Strategies

| Strategy | Description | Example Application (General) |

| Increase Precursor Supply | Enhance availability of starting molecules | Modifying glycolysis or TCA cycle |

| Remove Competing Pathways | Eliminate metabolic branches that reduce product yield | Deleting genes for byproduct formation frontiersin.orgfrontiersin.org |

| Overexpress Rate-Limiting Enzymes | Increase the efficiency of slow steps in the pathway | Upregulating key biosynthetic enzymes frontiersin.orgfrontiersin.org |

| Redox Cofactor Balancing | Ensure sufficient supply of NADH or NADPH | Overexpressing glucose-6-phosphate dehydrogenase |

| Toxic Intermediate Mitigation | Prevent accumulation of harmful molecules | Using inducible promoters for pathway enzymes |

Compound Names and PubChem CIDs

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches to the Cyclocarbamide B Core

Approaches to the total synthesis of this compound focus on efficiently assembling the bicyclic [5+7] carbamate (B1207046) core. This often involves constructing the individual ring systems and then joining them or building the bicyclic structure through a cascade or key cyclization event.

The construction of the this compound core necessitates multi-step synthetic sequences. A crucial aspect of these protocols is the implementation of effective cyclization strategies to form the cyclic or bicyclic framework. For cyclic carbamide backbones, an approach involving intramolecular displacement on a solid support has been described as a foundational framework potentially applicable to the core of compounds like Cyclocarbamide A . This method can involve the cyclization of a linear precursor through the intramolecular reaction of a terminal functional group (such as a nucleophile like a thiol or amine) with an activated site, leading to the formation of a macrocyclic structure . General macrocyclization strategies in peptide and peptidomimetic synthesis, which can involve forming amide bonds on a solid support or in solution, also provide a broader context for the types of cyclization approaches that might be adapted for carbamide ring formation .

Carbamide coupling reactions are fundamental in assembling the carbamate and potentially other amide linkages present in the this compound structure . These reactions typically involve the formation of an amide bond between a carboxylic acid and an amine. Common methodologies utilize coupling agents such as carbodiimides, including N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) epri.commdpi.com. These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by an amine to form an amide bond epri.commdpi.com. The mechanism generally involves the formation of an O-acylisourea intermediate, which is then displaced by the amine epri.commdpi.com. While DCC is typically used in non-aqueous organic synthesis, EDC is water-soluble and often employed in aqueous coupling reactions mdpi.com. These carbodiimide (B86325) methods, sometimes enhanced by additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions, are standard procedures for forming amide bonds nih.govontosight.ai.

Given that this compound is a natural product, its biological activity is likely dependent on its specific stereochemistry. Therefore, enantioselective synthesis is a critical aspect of its total synthesis to ensure the production of the desired stereoisomer with high purity. Enantioselective synthesis involves converting an achiral unit into a chiral unit such that unequal amounts of stereoisomers are produced cambridge.org. Various strategies can be employed to achieve stereochemical control, including the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool cambridge.org. Catalytic asymmetric reactions, utilizing chiral metal complexes or organocatalysts, are powerful tools for introducing asymmetry into molecules with high enantioselectivity google.comnpatlas.orgresearchgate.net. Specifically, catalytic asymmetric cyclopropanation has been explored as a route to introduce functionalized cyclopropane (B1198618) motifs with high enantiomeric excess using chiral catalysts like Ru(II)-Pheox . While the direct application of asymmetric cyclopropanation to the core of this compound is not explicitly detailed in the provided results, these methodologies are representative of the techniques required to control the stereocenters present in complex natural products.

Carbamide Coupling Methodologies

Advanced Synthetic Techniques for Scaffold Construction

Beyond basic multi-step sequences, advanced techniques can be employed to facilitate the construction of the complex this compound scaffold.

Solid-phase synthesis offers significant advantages for the iterative assembly of molecular scaffolds, particularly for cyclic structures. This method involves covalently attaching the growing molecule to an insoluble solid support, allowing excess reagents and by-products to be easily removed by filtration at each step. A solid-phase approach for constructing cyclic carbamide backbones, relevant to the core of Cyclocarbamide A and potentially this compound, involves a two-step iterative cycle on a solid substrate . This cycle includes acylation of a secondary amine bound to the support with a haloacetic acid, followed by nucleophilic displacement of the halogen by a primary amine or acyl hydrazide to introduce side-chain diversity . This methodology provides a foundational framework for building the cyclic core structure . Solid-phase synthesis is widely used for the synthesis of peptides and oligonucleotides and is amenable to automation, increasing efficiency and throughput.

Optimization of Reaction Conditions: Design of Experiments (DOE)

Design of Experiments (DOE) is a statistical methodology used to systematically vary multiple parameters simultaneously to optimize reaction conditions for higher yield and selectivity bristol.ac.ukresearchgate.net. For the synthesis of compounds like this compound, DOE can be applied to explore the impact of various factors on reaction outcomes.

Typical parameters that can be optimized using DOE include temperature, catalyst concentration, solvent polarity, reaction time, and reagent loading bristol.ac.ukresearchgate.net. By systematically testing different combinations of these factors, researchers can identify the optimal conditions that maximize the desired product yield and minimize impurities bristol.ac.uk.

An example table illustrating the application of DOE in optimizing a synthesis (though not specifically for this compound) shows how varying temperature and catalyst concentration can impact yield :

| Parameter | Range Tested (°C or mol%) | Optimal Value (°C or mol%) | Impact on Yield (%) |

| Temperature (°C) | 60–100 | 85 | +22 |

| Catalyst (mol%) | 5–15 | 10 | +18 |

This table demonstrates how a systematic approach can lead to significant improvements in yield compared to a one-variable-at-a-time approach bristol.ac.uk. DOE allows for the rapid probing of chemical space and can reveal how factors interact to affect the response bristol.ac.uk.

Chemical Derivatization and Analog Generation

Chemical derivatization involves modifying the original chemical structure of a compound with chemical tags or by altering existing functional groups diva-portal.orgjfda-online.com. This can be done to improve chromatographic behavior, enhance detection sensitivity, or generate structural analogs with altered properties diva-portal.orgjfda-online.comnih.gov. For this compound, derivatization can be employed to explore the impact of structural changes on its assumed herbicidal activity or to create probes for biological studies.

Modification of Side Chains (R-Groups) and Functional Groups

Modification of side chains, such as the butyl R-group in this compound, is a common strategy in analog generation rsc.org. By varying the nature and length of the side chain, researchers can investigate the influence of these modifications on the compound's physical properties, biological activity, and interactions with target molecules rsc.orgmdpi.com. For example, incorporating natural amino acid side chains has been explored to mimic reported carbamide pharmacophores . This compound itself is a structural analog of Cyclocarbamide A, differing precisely in its R-group .

Modification of functional groups within the this compound scaffold, such as the carbamate moiety or other parts of the bicyclic system, can also lead to novel analogs . These modifications can involve targeted reactions at specific sites to introduce new functionalities or alter existing ones.

Oxidation, Reduction, and Substitution Reactions

This compound, like other organic compounds, can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, depending on the specific functional groups present and the reaction conditions employed libretexts.orgucr.edumasterorganicchemistry.comcureffi.org.

Oxidation: Oxidation reactions typically involve an increase in the oxidation state of a carbon atom, often through the gain of oxygen bonds or the loss of hydrogen bonds libretexts.orgucr.edu. Specific oxidizing agents can target different functional groups within the molecule.

Reduction: Reduction reactions involve a decrease in the oxidation state of a carbon atom, often through the gain of hydrogen bonds or the loss of oxygen bonds libretexts.orgucr.edu. Reducing agents can selectively modify certain functional groups.

Substitution: Substitution reactions involve the replacement of one atom or group within a molecule by another atom or group masterorganicchemistry.comcureffi.org. These reactions can occur at various positions on the this compound scaffold, depending on the leaving group ability and the nature of the attacking nucleophile or electrophile cureffi.org.

The specific outcomes of these reactions on this compound would depend on its precise structure and the reagents and conditions used.

Rigorous Analytical Characterization for Structural and Purity Validation

Rigorous analytical characterization is essential to confirm the structure and assess the purity of synthesized this compound and its analogs . A combination of advanced spectroscopic and chromatographic techniques is typically employed for this purpose .

Advanced Spectroscopic Techniques (NMR, High-Resolution Mass Spectrometry)

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful technique for elucidating the structure and connectivity of organic molecules unimo.itlibretexts.org. ¹H NMR provides information about the hydrogen atoms in the molecule, while ¹³C NMR provides information about the carbon skeleton libretexts.org. Techniques like ¹³C-labeling can be used to resolve overlapping signals and aid in structural assignment, particularly in complex regions like the carbamide moiety (δ 160–180 ppm) . Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) provide information about correlations between nuclei, further assisting in complete structural elucidation nih.gov.

High-Resolution Mass Spectrometry (HRMS): High-resolution mass spectrometry provides accurate mass-to-charge ratio measurements, which are crucial for determining the elemental composition and verifying the molecular formula of this compound and its derivatives nih.govfrontiersin.orgbc.edu. Electrospray ionization (ESI) is a common ionization technique used in HRMS for polar molecules like this compound, allowing the detection of protonated molecular ions (e.g., [M+H]⁺) with high mass accuracy (e.g., <5 ppm) nih.govfrontiersin.org. HRMS is critical for confirming the identity of the synthesized compound and detecting impurities frontiersin.org.

Chromatographic Purity Assessment (HPLC-UV, Chiral SFC)

HPLC-UV: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a standard technique for assessing the purity of a compound and separating components in a mixture chromatographyonline.comresearchgate.netnih.govmdpi.comusamvcluj.ro. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase chromatographyonline.com. UV detection is suitable for compounds that absorb UV light, which is common for molecules containing π systems or heteroatoms with lone pairs, such as the carbamate group in this compound chromatographyonline.comresearchgate.netmdpi.com. HPLC-UV can be used to determine the chromatographic purity of this compound by integrating the peaks in the chromatogram and comparing the area of the main peak to the total area of all peaks . Various mobile phase compositions and stationary phases can be used and optimized for effective separation and detection chromatographyonline.comresearchgate.netusamvcluj.ro.

Chiral SFC: Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase chromatographyonline.comphenomenex.com. Chiral SFC employs chiral stationary phases to separate enantiomers chromatographyonline.comphenomenex.com. Since this compound contains chiral centers, chiral SFC is a valuable tool for determining its enantiomeric purity chromatographyonline.comchromatographyonline.com. Chiral SFC offers advantages such as faster analysis times and reduced solvent consumption compared to chiral HPLC chromatographyonline.com. Method development in chiral SFC often involves screening different chiral stationary phases and optimizing mobile phase conditions (e.g., modifier concentration, flow rate, temperature, back pressure) to achieve optimal separation of enantiomers fagg.be.

Biological Activities and Mechanistic Investigations

Spectrum of Biological Activities

Cyclocarbamide B exhibits several notable biological activities, making it a subject of ongoing research for potential applications in agriculture and medicine ontosight.ai.

Preemergence Herbicidal Activity and Plant Growth Regulation

This compound, along with Cyclocarbamide A, has demonstrated marked preemergence herbicidal activity cambridge.orgcambridge.orgcambridge.orgresearchgate.net. This activity is characterized by the inhibition of root growth in target plants . The compound's effect on plant growth, particularly before emergence, highlights its potential as a natural herbicide cambridge.orgsemanticscholar.org. Studies have identified this compound as a phytotoxin with promising herbicidal properties researchgate.net.

Potential Antimicrobial Properties (Antifungal, Antibacterial)

Research suggests that this compound may possess potential antimicrobial properties, including antifungal and antibacterial effects ontosight.ai. While some studies on related compounds with similar scaffolds, such as Brabantamide A, have shown antibacterial activity, the specific antimicrobial spectrum and potency of this compound are areas of ongoing investigation . Extracts from Streptomyces species, a genus that includes Streptoverticillium from which this compound is isolated, have shown both antibacterial and antifungal activity mdpi.comnih.govcore.ac.uk.

Exploration of Anticancer and Antiproliferative Effects

This compound is a compound of interest for the exploration of anticancer and antiproliferative effects ontosight.ai. Compounds with structures similar to this compound have been studied for their ability to inhibit the growth of certain cancer cells ontosight.ai. While some chemotherapeutic drugs, such as cyclophosphamide (B585) and cyclocarbamide (CCNU), are used clinically for their anticancer effects, the specific anticancer or antiproliferative activity of this compound itself requires further elucidation google.comgoogle.comnih.gov.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for exploring its potential applications ontosight.ai.

Identification and Validation of Molecular Targets

The molecular targets of this compound are being investigated to understand how it interacts with biological systems cambridge.orgresearchgate.netcore.ac.uknih.govmdpi.comgitbook.io. For related compounds with similar bicyclic carbamate (B1207046) structures, such as legoncarbamate and SB-315021, studies have indicated potent antimicrobial activity and inhibition of bacterial caseinolytic proteases (ClpPs) nih.govresearchgate.net. While this compound shares the core [5 + 7] carbamate ring system, its specific molecular targets, particularly in the context of its herbicidal and potential other activities, require further identification and validation .

Modulation of Cellular Pathways and Processes

This compound is thought to modulate specific cellular pathways and processes to achieve its biological effects nih.govnih.govacs.org. In plants, its preemergence herbicidal activity suggests an interference with fundamental processes like root growth . The biosynthesis of compounds with the [5 + 7] carbamate ring system, including those structurally related to this compound, involves specific enzymatic pathways, such as those catalyzed by Baeyer-Villiger monooxygenases (BVMOs), which suggests potential interactions with related cellular machinery nih.govresearchgate.netacs.orgresearchgate.net. While the precise pathways modulated by this compound are still under investigation, its diverse activities imply interactions with various cellular processes depending on the organism ontosight.aimdpi.com.

Enzyme Inhibition and Activation Studies

Specific detailed studies on the direct enzyme inhibition or activation by this compound are not extensively documented in the provided sources. However, this compound, along with Cyclocarbamide A, is described as targeting plants, indicating an interaction with plant biological processes that likely involve enzymatic pathways. The precise enzymatic targets and the mechanisms of inhibition or activation by this compound within plant systems require further detailed investigation.

Related studies on Brabantamide A, a structurally related compound, have shown inhibition of lipoprotein-associated phospholipase A2 and anti-inflammatory properties. nih.gov Additionally, Brabantamide A has demonstrated activity against Gram-positive bacteria and moderate inhibition of a fungal plant pathogen. oup.comresearchgate.net Interestingly, in one study involving a Phytophthora system, Brabantamide A did not show indication of phospholipase A2 inhibition but stimulated phospholipase D activity, highlighting potential mechanistic diversity even among related scaffolds. oup.com While these findings pertain to Brabantamide A, they underscore the potential for carbamate-containing natural products to interact with various enzymes.

Investigations of Cellular Entry and Subcellular Localization

Information regarding the cellular entry mechanisms and subcellular localization of this compound within biological systems is not available in the consulted literature.

Comparative Biological Activity and Mechanistic Diversity

Comparative analyses of this compound with structurally related natural products like Cyclocarbamide A, SB315021, and Brabantamide A reveal interesting differences in their biological activities and suggest a degree of mechanistic diversity linked to their structural scaffolds and ecological origins.

This compound and Cyclocarbamide A are characterized by their preemergence herbicidal activity, primarily targeting plants and inhibiting root growth. Structurally, both Cyclocarbamide A and this compound, along with SB315021, possess a rare [5+7] bicyclic carbamate ring system. nih.gov this compound differs from Cyclocarbamide A in its R-group (CH2CH2CH2CH3 in B versus CH(CH3)2 in A), a variation that could influence their biological interactions and target affinity.

In contrast, Brabantamide A (also known as SB-253514), while also a carbamate derivative, features a 5,5-bicyclic carbamate scaffold and a linear carbamate chain, lacking the [5+7] bicyclic architecture found in the cyclocarbamides and SB315021. oup.comresearchgate.nettandfonline.comresearchgate.netnih.gov Functionally, Brabantamide A exhibits antibacterial properties against Gram-positive bacteria and moderate antifungal activity, a distinct biological activity compared to the herbicidal effects of Cyclocarbamide A and B. oup.comresearchgate.net SB315021 has been proposed as a biosynthetic intermediate in the pathway leading to Brabantamide A. nih.govresearchgate.netresearchgate.net

The differing biological activities among these related compounds are summarized in the table below:

| Compound | Core Scaffold | Primary Biological Activity | Source Organism |

| Cyclocarbamide A | [5+7] Bicyclic Carbamate | Herbicidal (targets plants) | Streptoverticillium sp. |

| This compound | [5+7] Bicyclic Carbamate | Herbicidal (targets plants) | Streptoverticillium sp. |

| SB315021 | [5+7] Bicyclic Carbamate | Proposed Intermediate | Undisclosed microbial source |

| Brabantamide A | 5,5-Bicyclic Carbamate & Linear Carbamate Chain | Antibacterial, Antifungal | Plant-associated Pseudomonas sp. |

The structural variations and distinct biological activities observed among Cyclocarbamide A/B (herbicidal, from Streptoverticillium sp.) and Brabantamide A (antibacterial/antifungal, from plant-associated Pseudomonas sp.) suggest versatility of the carbamate scaffold across different ecological niches. tandfonline.com The presence of related carbamate-containing compounds with diverse functions in organisms from different environments (soil bacteria vs. plant-associated bacteria) highlights how variations in the core structure and appended groups can lead to specialized activities adapted to specific ecological interactions, such as plant targeting or defense against bacteria and fungi. This comparative analysis underscores the potential of the carbamate moiety as a versatile structural element in natural products with varied biological roles.

Structure Activity Relationship Sar and Computational Studies

Conventional Structure-Activity Relationship Analysis

Conventional SAR analysis focuses on correlating variations in chemical structure with changes in biological activity within a series of related compounds. This approach helps to identify key structural features responsible for activity and provides insights into how modifications influence potency and selectivity.

Influence of the [5 + 7] Carbamate (B1207046) Ring System on Activity

The chemical structure of Cyclocarbamide B is characterized by its unique cyclical arrangement, specifically a rare [5 + 7] heterobicyclic scaffold containing a carbamate moiety. This bicyclic architecture is uncommon among natural products, shared only by Cyclocarbamide A and SB315021 among known examples. The unique cyclical arrangement and the presence of the carbamate group are considered to play a crucial role in its biological activity. While the search results highlight the rarity and structural significance of this [5 + 7] carbamate ring system, detailed studies specifically elucidating how this particular ring system influences the activity of this compound were not extensively available in the provided information. However, the fundamental principle of SAR dictates that this core scaffold is a primary determinant of the compound's interaction with biological targets.

Impact of R-Group Variations on Biological Potency and Selectivity

Variations in substituent groups (R-groups) attached to a core molecular scaffold can significantly impact a compound's biological potency and selectivity. This compound shares its core scaffold with Cyclocarbamide A but differs in its R-group (CH2CH2CH2CH3 in this compound versus CH(CH3)2 in Cyclocarbamide A). This difference in the R-group "may influence solubility or target affinity". While this specific comparison highlights the potential impact of R-group variations on this compound's properties, detailed research findings systematically exploring a range of R-group modifications on the this compound scaffold and their specific effects on biological potency against various targets or selectivity profiles were not provided in the search results. Studies on other compound classes have demonstrated how R-group modifications can influence enzymatic processing and product selectivity, suggesting the general importance of such variations in determining biological outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling employs mathematical and statistical methods to build predictive models that correlate structural descriptors of compounds with their biological activity. This allows for the prediction of the activity of new, untested compounds and provides a more quantitative understanding of SAR.

Ligand-Based Drug Design: Pharmacophore Identification and Optimization

Ligand-based drug design is a strategy used when the three-dimensional structure of the biological target is unknown. It relies on the information derived from known active ligands to design new compounds with similar activity. A key aspect of this approach is pharmacophore modeling. A pharmacophore is defined as the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Ligand-based pharmacophore modeling involves extracting common chemical features from the 3D structures of a set of known active ligands. These features, such as hydrogen bond donors and acceptors, are crucial for binding to the target protein. The process typically involves generating conformers for each ligand and aligning them to identify the essential common features. While ligand-based approaches and pharmacophore identification are valuable tools in computational drug design, the search results did not provide details on specific pharmacophores that have been identified or optimized for this compound or its analogs.

Chemical Biology and Natural Product Inspired Research

Cyclocarbamide B as a Chemical Probe in Biological Systems

Chemical probes are small molecules used to perturb biological systems and investigate molecular and cellular functions. core.ac.uknih.govjst.go.jp this compound's potential biological activities suggest its utility as a chemical tool to explore underlying biological processes. ontosight.ai

The study of compounds with potential biological activities, such as antimicrobial, antifungal, or anticancer properties attributed to this compound, can provide insights into affected biological pathways and cellular processes. ontosight.ai By interacting with specific molecular targets, this compound could potentially be used to dissect complex cellular mechanisms. Research into the structure-activity relationship of this compound is considered essential for understanding how its unique structure influences its biological effects at the molecular and cellular levels. ontosight.ai Chemical imaging techniques and advanced chemical probes are generally pivotal in advancing biological sciences and understanding cellular functions, suggesting a potential avenue for studying this compound's impact. jst.go.jp

Developing molecular probes based on natural products like this compound can facilitate the investigation of their mechanisms of action. nih.gov Understanding how this compound interacts with its biological targets requires detailed mechanistic studies. While the specific mechanisms of this compound need further elucidation, the development of molecular tools derived from its scaffold could aid in this process. ontosight.ai Such probes can help researchers gain insights into the specific molecular interactions and pathways modulated by this compound, similar to how molecular probes are used to understand protein-nucleic acid interactions or the mechanisms of various enzymes.

Application in Understanding Molecular and Cellular Functions

Scaffold-Based Drug Design and Lead Compound Optimization

The unique bicyclic carbamate (B1207046) scaffold of this compound presents an intriguing framework for scaffold-based drug design. This approach involves utilizing the core structure of a known molecule as a starting point for designing new compounds with improved or altered biological activities.

Rational drug design begins with knowledge of a biological target and aims to design small molecules that interact optimally with it. This compound's potential therapeutic properties, including possible antimicrobial, antifungal, or anticancer activities, make its scaffold relevant for designing compounds targeting related diseases. ontosight.ai Rational design strategies could involve modifying the this compound scaffold to enhance its affinity and selectivity for specific therapeutically relevant targets. This process often involves structure-activity relationship analysis and computational modeling, as demonstrated in the design of other carbamate-based inhibitors.

The distinct structural features of this compound can inspire the discovery and development of novel molecular building blocks. Its rare [5 + 7] heterobicyclic carbamate ring system is a unique motif. Researchers can synthesize libraries of compounds based on variations of this scaffold, exploring the chemical space around the this compound structure to identify new molecular entities with desired properties. ontosight.ai This aligns with the broader concept of using diverse chemical structures, including cyclic systems, as building blocks in the synthesis of potential therapeutic agents and artificial receptors.

The integration of medicinal chemistry and chemical biology is increasingly important in drug discovery. Medicinal chemistry focuses on the design, synthesis, and development of new chemical compounds for therapeutic use, while chemical biology employs chemical tools to probe and understand biological systems. Research on this compound benefits from this integrated approach, utilizing techniques from organic chemistry for synthesis and molecular biology for studying its biological effects. ontosight.ai This synergy allows for the rational design of this compound analogs (medicinal chemistry) and the use of these compounds to investigate biological processes and identify molecular targets (chemical biology), accelerating the discovery of potential therapeutic agents.

| Compound Name | PubChem CID |

| This compound | 190436 |

Data Table: this compound Key Information

| Property | Value | Source |

| Molecular Formula | C15H22N2O4 | |

| Molecular Weight | 294.351 g/mol | |

| Origin | Streptoverticillium sp. | ontosight.aicore.ac.uk |

| Scaffold Type | Bicyclic carbamate | ontosight.ai |

| Ring System | [5 + 7] heterobicyclic | |

| Potential Activity | Antimicrobial, Antifungal, Anticancer, Herbicidal | ontosight.ai |

Discovery and Development of Novel Molecular Building Blocks

Future Directions in Natural Product Research

Future directions in natural product research involve broadening the search for novel compounds, developing innovative synthesis methods, and devising effective strategies for translating natural product discoveries into practical applications.

Exploration of Underexplored Microbial Sources for Novel Metabolites

This compound is a notable example of a natural product isolated from a microbial source, specifically Streptoverticillium sp. cambridge.orgcore.ac.uksemanticscholar.org. This highlights the potential of microorganisms, particularly those from underexplored environments, as a source of novel metabolites with diverse structures and activities. Streptoverticillium sp. has been identified as the origin of both Cyclocarbamide A and this compound, which are characterized by a rare [5 + 7] carbamate ring system . Another related compound, SB315021, which also contains a [5 + 7] carbamate ring scaffold, was isolated from an undisclosed microbial source, and Brabantamide A, a derivative, exhibits antibacterial properties, suggesting the versatility of this scaffold across different ecological niches . The isolation of this compound from Streptoverticillium sp. associated with a marine sponge further underscores the importance of exploring diverse microbial habitats for new natural products mdpi.com.

Research into microbial phytotoxins with herbicidal activity, including Cyclocarbamide A and B from Streptoverticillium sp., demonstrates the potential for discovering environmentally friendly alternatives for weed management cambridge.orgsemanticscholar.orgresearchgate.net. The unique secondary metabolites produced by fungi, bacteria, and actinomycetes are considered a valuable source of novel by-products, although significant effort is still needed to fully characterize their herbicidal potential semanticscholar.org.

| Compound | Source | Scaffold | Noted Activity |

| Cyclocarbamide A | Streptoverticillium sp. | [5 + 7] carbamate ring | Preemergence herbicidal activity |

| This compound | Streptoverticillium sp. | [5 + 7] carbamate ring | Preemergence herbicidal activity (assumed) |

| SB315021 | Undisclosed microbial source | [5 + 7] carbamate ring | Biosynthetic precursor |

| Brabantamide A | Plant (derived from SB315021) | Linear carbamate chain | Antibacterial properties |

Note: Activity for this compound is inferred based on its structural similarity to Cyclocarbamide A.

Advancements in Bioinspired and Chemoenzymatic Synthesis

The complex structure of natural products like this compound presents challenges and opportunities for synthesis. Bioinspired and chemoenzymatic approaches offer promising avenues for their efficient and sustainable production. While specific detailed research on the bioinspired or chemoenzymatic synthesis of this compound was not extensively found, the principles and advancements in these areas are highly relevant.

Bioinspired synthesis draws inspiration from natural biosynthetic pathways to construct complex molecules nih.govuc.edunih.gov. This can involve mimicking enzymatic reactions or natural assembly processes. Chemoenzymatic synthesis combines chemical transformations with enzymatic reactions, leveraging the high selectivity and efficiency of enzymes researchgate.netmdpi.combeilstein-journals.orgnih.govnih.gov.

Research on related bicyclic carbamate-containing alkaloids, such as legoncarbamate, has shed light on potential biosynthetic routes involving Baeyer-Villiger monooxygenases that catalyze ring expansion to form carbamate structures with a [5 + 7] heterobicyclic ring system, similar to this compound nih.govacs.org. This understanding of biosynthetic mechanisms can inform bioinspired synthetic strategies.

Furthermore, general advancements in chemoenzymatic synthesis, such as the use of engineered microbial hosts for producing complex natural products or intermediates, are relevant nih.govnih.gov. Strategies like redox cofactor balancing and mitigating toxic intermediates are crucial for optimizing such processes nih.gov. Solid-phase synthesis methods for constructing cyclic carbamide backbones also provide foundational frameworks that could potentially be adapted for the synthesis of the Cyclocarbamide scaffold google.com.

Strategic Approaches for Natural Product-Derived Compound Development

Developing natural products like this compound into useful compounds requires strategic approaches that go beyond initial isolation and characterization. This involves understanding structure-activity relationships, optimizing properties through structural modifications, and planning for potential applications.

This compound shares a core scaffold with Cyclocarbamide A but differs in its R-group, which can influence properties like solubility or target affinity . Understanding these structural variations and their impact on activity is a key aspect of natural product-derived compound development .

While this compound has been noted for its assumed preemergence herbicidal activity based on its similarity to Cyclocarbamide A , research into related compounds with similar scaffolds, such as Brabantamide A, demonstrating antibacterial properties, suggests the potential for scaffold versatility and diverse biological activities . Exploring the full spectrum of biological activities of this compound and its analogs is a crucial development strategy ontosight.ai.

Strategic approaches for natural product-derived compound development also involve techniques like high-throughput screening and computational modeling to facilitate the discovery and optimization of compounds based on the natural product scaffold ontosight.ai. Molecular modification, a technique involving chemically altering a known molecule to improve its properties, is a common strategy in drug discovery and design that could be applied to this compound biomedres.us. This can involve introducing, removing, or replacing groups to impact interactions, stability, and other factors biomedres.us.

A comprehensive development strategy for a natural product-derived compound typically includes defining a target profile, developing a regulatory strategy, and creating non-clinical and clinical development plans pharpoint.com. While this compound's development status is not detailed in the provided information, these general strategies are applicable to advancing research on such natural products.

Q & A

Q. How to integrate negative or inconclusive results into this compound research publications?

- Methodological Answer : Dedicate a "Limitations" section to discuss experimental constraints (e.g., solubility issues, assay interference). Use Bayesian statistics to quantify the probability of null hypotheses. Negative results should still contextualize existing literature and guide future studies .

Data Analysis & Reporting

Q. What computational tools are recommended for modeling this compound's interactions with biological targets?

Q. How to structure a manuscript to highlight this compound's novel contributions while addressing prior contradictions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.